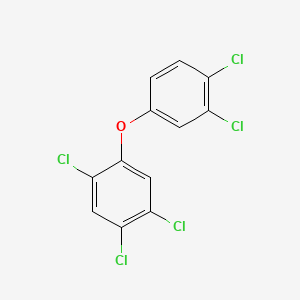

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene

Vue d'ensemble

Description

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene: is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a phenoxy group that is also chlorinated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 1,2,4-trichlorobenzene followed by the introduction of the 3,4-dichlorophenoxy group. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production to achieve high efficiency and product quality.

Analyse Des Réactions Chimiques

Thermal Decomposition and Rearrangement

Under high temperatures (e.g., combustion or pyrolysis), the compound may decompose into polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs) .

-

Mechanism : Cyclization of the phenoxy group with adjacent chlorines can form dioxins via radical intermediates. For example, 1,2,4-trichlorobenzene derivatives generate octachlorodibenzo-p-dioxin (OCDD) at 270–280°C .

-

Key Data :

Table 2: Thermal Decomposition Products

| Temperature (°C) | Conditions | Major Products | Ref. |

|---|---|---|---|

| 280 | Air, 30 min | Heptachlorodibenzo-p-dioxin | |

| 300 | O₂-deficient | Hexachlorodibenzofuran |

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring permits substitution at activated positions (e.g., para to electron-withdrawing groups).

-

Hydroxylation : KOH/DMSO at 190°C replaces chlorine atoms with hydroxyl groups, yielding polyhydroxy derivatives .

-

Dechlorination : Catalytic hydrogenation (H₂/Pd) selectively removes chlorines from the less hindered positions (e.g., meta to the phenoxy group) .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KOH/DMSO | 190°C, 3 h | 1,2-Dichloro-4-hydroxy-5-(3,4-dichlorophenoxy)benzene | 25% | |

| H₂/Pd-C | EtOH, 50°C, 12 h | 1,4-Dichloro-5-(3,4-dichlorophenoxy)benzene | 60% |

Environmental Degradation

In aquatic systems, the compound undergoes photolysis and microbial degradation :

-

Photolysis : UV light (λ = 300 nm) cleaves the ether bond, producing 1,2,4-trichlorophenol and 3,4-dichlorophenol .

-

Biodegradation : Aerobic bacteria (e.g., Pseudomonas) metabolize chlorinated aromatics via dioxygenase pathways, yielding chlorocatechols .

Key Half-Lives :

Toxic Byproduct Formation

Combustion or improper disposal generates hazardous byproducts:

Applications De Recherche Scientifique

Pesticide Formulation

Historically, this compound has been utilized in pesticide formulations. Its chlorinated structure enhances its efficacy against various pests, making it a valuable ingredient in agricultural practices. Research indicates that it can be used to develop more effective pest control agents by modifying its chemical structure to improve selectivity and reduce toxicity to non-target organisms .

Solvent for Chemical Reactions

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene serves as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. It has been particularly noted for its effectiveness in high-temperature reactions and for dissolving polymers such as polyethylene (PE) and polypropylene (PP), which are otherwise insoluble in common solvents .

Intermediate in Fine Chemical Synthesis

This compound acts as an intermediate in the synthesis of several fine chemicals, including dyes and pigments. Its role as a precursor allows for the production of various chemical derivatives that are essential in the dye manufacturing industry .

Extraction Processes

This compound is utilized in extraction processes for fullerenes from soot. The compound's solvent properties facilitate the efficient extraction of these carbon allotropes, which have applications in materials science and nanotechnology .

Textile Auxiliaries

In the textile industry, this compound is used as an auxiliary agent to improve dye uptake and fabric treatment processes. Its ability to interact with both hydrophilic and hydrophobic substances makes it suitable for various textile applications .

Anti-Corrosive Agents

The compound has been employed in formulations for anti-corrosive paints and rust removers. Its chlorinated nature provides protective properties against corrosion on metal surfaces .

Case Study 1: Efficacy in Pest Control

A study conducted on the efficacy of this compound as a pesticide demonstrated significant effectiveness against common agricultural pests such as aphids and beetles. The results indicated that formulations containing this compound had higher mortality rates compared to those without it, highlighting its potential for use in modern pest management strategies.

Case Study 2: Solvent Performance Evaluation

In another study focusing on solvent performance, this compound was compared with other solvents for dissolving polyolefins. It was found to outperform traditional solvents in terms of solubility rates and thermal stability under high-temperature conditions.

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pesticide Formulation | Pest control agents | Effective against various pests |

| Chemical Reactions | Solvent for high-temperature reactions | Dissolves PE and PP |

| Fine Chemical Synthesis | Intermediate for dyes and pigments | Essential precursor for several derivatives |

| Extraction Processes | Fullerenes extraction | Efficient solvent properties |

| Textile Industry | Dye auxiliaries | Improves dye uptake |

| Anti-Corrosive Agents | Rust removal products | Provides protective properties |

Mécanisme D'action

The mechanism of action of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific biological system being studied. Research is ongoing to elucidate the detailed mechanism of action and identify the key molecular targets.

Comparaison Avec Des Composés Similaires

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene can be compared with other similar compounds, such as:

1,2,3-Trichloro-5-(3,4-dichlorophenoxy)benzene: This compound has a similar structure but differs in the position of the chlorine atoms on the benzene ring.

1,2,3-Trichloro-5-(2,4-dichlorophenoxy)benzene: Another similar compound with different chlorine atom positions.

1,2-Dichloro-4-(3,5-dichlorophenoxy)benzene: This compound has fewer chlorine atoms and a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene, a chlorinated aromatic compound, is of significant interest due to its biological activity and potential environmental impact. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is a derivative of trichlorobenzene and is characterized by the presence of multiple chlorine atoms and a phenoxy group. Its chemical structure contributes to its hydrophobic nature and potential for bioaccumulation in aquatic organisms.

Biological Activity

1. Toxicological Effects

Research indicates that 1,2,4-trichlorobenzene can cause various toxicological effects in both aquatic and terrestrial organisms. Key findings include:

- Aquatic Toxicity : Laboratory studies have shown that exposure to 1,2,4-trichlorobenzene leads to adverse effects in fish species. For instance, American flagfish exposed to concentrations of 3.8 µg/L exhibited a bioconcentration factor (BCF) of 2,026 over a 28-day period . Additionally, spot fish showed modest bioconcentration with BCF values ranging from 69 to 135 .

- Mammalian Toxicity : In mammalian models, prolonged exposure has been linked to liver and kidney damage. A notable case involved a woman who developed a blood disorder due to chronic inhalation exposure from contaminated work clothes .

- Carcinogenic Potential : While the EPA classifies 1,2,4-trichlorobenzene as "not classifiable as to human carcinogenicity," studies in mice have indicated that dietary administration can lead to liver tumors .

The biological activity of 1,2,4-trichlorobenzene is primarily attributed to its ability to disrupt cellular processes:

- Endocrine Disruption : Chlorinated compounds can interfere with hormonal signaling pathways. Research suggests that such compounds may act as endocrine disruptors affecting reproductive health in various species .

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis. This mechanism has been observed in various studies involving both aquatic and mammalian models .

Case Studies

Several research studies have documented the effects of 1,2,4-trichlorobenzene on different organisms:

| Study | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Heitmuller & Clark (1989) | Spot Fish (Leiostomus xanthurus) | 28 days | Modest bioconcentration; uptake primarily through gills |

| European Communities (2003) | American Flagfish | 28 days + depuration | BCF of 2,026; metabolic half-life of 1.21 days |

| Burkhard et al. (1997) | Aquatic Species (various) | Field Study | BAFs ranged from 4.68 to 4.86 |

Environmental Impact

The environmental persistence of 1,2,4-trichlorobenzene is notable due to its hydrophobic characteristics which facilitate bioaccumulation in aquatic ecosystems. Studies have shown that the compound can volatilize from water bodies but also adsorbs onto sediments which can affect its bioavailability .

Propriétés

IUPAC Name |

1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVUGAGYOBXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208873 | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60123-65-1 | |

| Record name | PCDE 118 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60123-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-PENTACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.